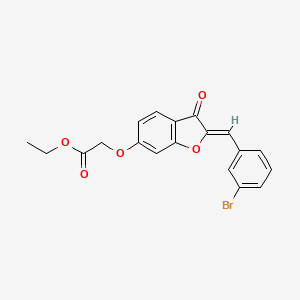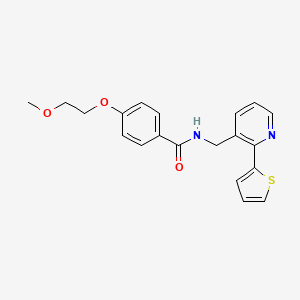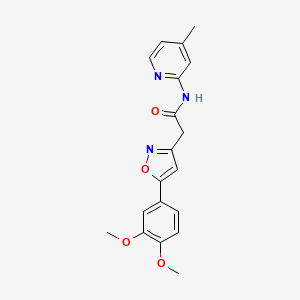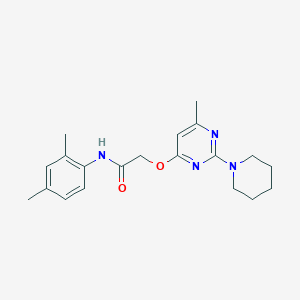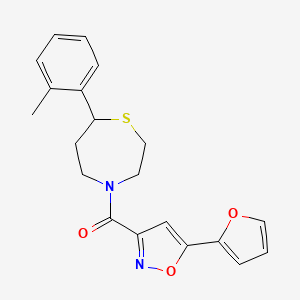
(5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound includes its systematic name, molecular formula, and molecular weight. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula represents the number and type of atoms in a molecule, and the molecular weight is the sum of the atomic weights of all atoms in the molecule.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Catalytic Processes and Synthesis Methods
Phosphomolybdic acid has been identified as an efficient catalyst for synthesizing trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol through the aza-Piancatelli rearrangement. This process is noted for its good yields, high selectivity, and short reaction times, indicating its utility in organic synthesis and potential pharmaceutical applications (B. Reddy et al., 2012).
In another study, In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction was utilized to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This methodology stands out for its good yields, high selectivity, and the advantage of low catalyst loading, demonstrating its relevance in developing novel heterocyclic compounds with potential biological activities (B. Reddy et al., 2012).
Potential Bioactive Compound Synthesis
Research on the synthesis of potentially bioactive compounds from visnaginone explored the chemical transformation of 5-acetyl-6-hydroxy-4-methoxybenzo[b]furan derivatives. The study provided a pathway to create a variety of compounds, such as chalcones, pyrazoline, and isoxazoline derivatives, indicating the versatility of furan derivatives in synthesizing bioactive molecules with possible pharmaceutical applications (O. M. Abdel Hafez et al., 2001).
A study on the microwave-assisted synthesis of novel pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole, highlighted the efficiency of this method in yielding high antiinflammatory and antibacterial activities. This research underscores the potential of furan derivatives in developing new therapeutic agents through an environmentally friendly and time-efficient synthesis process (P. Ravula et al., 2016).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information and recommended safety precautions.
Direcciones Futuras
This involves discussing potential areas for future research. For a chemical compound, this could include potential applications, further studies into its properties, or development of new synthesis methods.
Propiedades
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-5-2-3-6-15(14)19-8-9-22(10-12-26-19)20(23)16-13-18(25-21-16)17-7-4-11-24-17/h2-7,11,13,19H,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOCXNAOIHLUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide](/img/structure/B2944590.png)
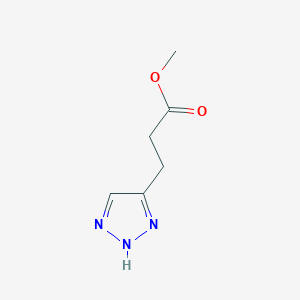
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2944592.png)
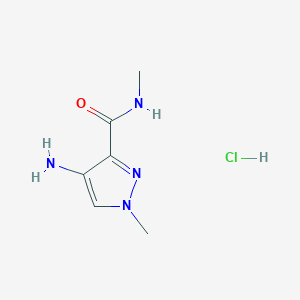
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944595.png)
![{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine](/img/structure/B2944596.png)
![3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2944597.png)
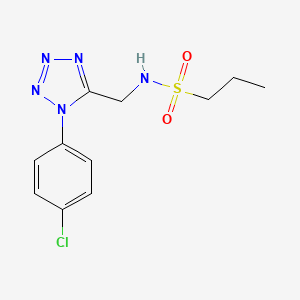
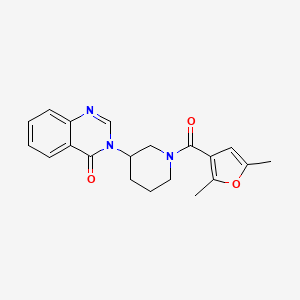
![1,3-Benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2944604.png)
